2,6-dichloropyrimidine-4-carbonyl Chloride

Descripción general

Descripción

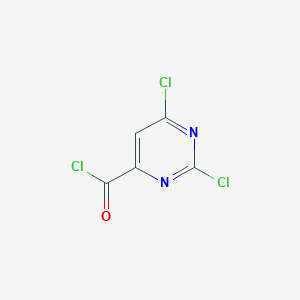

2,6-Dichloropyrimidine-4-carbonyl chloride is an organic compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and a carbonyl chloride group at the 4 position. It is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dichloropyrimidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of pyrimidine derivatives. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild to moderate conditions.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in organic solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Hydrolysis: 2,6-Dichloropyrimidine-4-carboxylic acid.

Coupling Reactions: Biaryl compounds with diverse substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 2,6-Dichloropyrimidine-4-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly nucleoside analogs. These compounds are crucial in antiviral therapies and cancer treatments due to their ability to inhibit viral replication and tumor growth.

-

Antimicrobial Agents :

- Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against a range of bacterial strains, contributing to the development of new antibiotics.

-

Central Nervous System Modulators :

- The compound has also been explored for its potential as a modulator in the central nervous system. Studies have demonstrated that derivatives can influence neurotransmitter systems, providing avenues for treating neurological disorders.

Agrochemical Applications

-

Pesticides :

- The chlorinated pyrimidine derivatives synthesized from this compound are utilized in the formulation of pesticides. These compounds exhibit herbicidal and fungicidal activities, making them valuable in agricultural practices for crop protection.

-

Plant Growth Regulators :

- Some derivatives have been identified as plant growth regulators, enhancing crop yield and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving food security.

Case Study 1: Synthesis of Antiviral Agents

A study published in Journal of Medicinal Chemistry detailed the synthesis of antiviral agents derived from this compound. The research highlighted the compound's role as a key intermediate in producing nucleoside analogs that effectively inhibit viral replication in vitro.

Case Study 2: Development of Agricultural Pesticides

Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds. The study emphasized the compound's potential for developing eco-friendly pesticides.

Mecanismo De Acción

The mechanism of action of 2,6-dichloropyrimidine-4-carbonyl chloride depends on its specific application. In general, it acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at the 2 and 4 positions.

2,6-Dichloropyrimidine: Lacks the carbonyl chloride group at the 4 position.

4-Chloropyrimidine: Contains only one chlorine atom at the 4 position.

Uniqueness

2,6-Dichloropyrimidine-4-carbonyl chloride is unique due to the presence of both the carbonyl chloride group and the two chlorine atoms on the pyrimidine ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and enhances its reactivity compared to similar compounds.

Actividad Biológica

2,6-Dichloropyrimidine-4-carbonyl chloride is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine substituents at the 2 and 6 positions and a carbonyl chloride functional group at the 4 position. This structure is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids. Inhibiting this enzyme can modulate various physiological processes, including pain and inflammation .

- Antiproliferative Effects : Research indicates that derivatives of 2,6-dichloropyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for cancer therapeutics .

- DNA Interaction : The compound's ability to alkylate DNA is noteworthy. The presence of chlorine atoms enhances its reactivity towards DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

A study investigating the antiproliferative activity of pyrimidine derivatives found that certain derivatives of this compound exhibited potent inhibitory effects on human breast cancer cell lines (MDA-MB-231) with IC50 values significantly lower than those of standard chemotherapeutics .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2,6-Dichloropyrimidine derivative | MDA-MB-231 | 0.126 | DNA alkylation and cell cycle arrest |

| Other pyrimidine analogs | HeLa | 4.24–8.77 | Antimetabolic effects |

Safety Profile

In toxicity assessments, this compound was administered to Kunming mice at concentrations up to 2000 mg/kg without acute toxicity observed. This suggests a favorable safety profile for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the chlorinated pyrimidine structure in enhancing biological activity. Variations in substituents around the pyrimidine ring can lead to significant changes in potency and selectivity towards specific biological targets. For example, modifications at the carbonyl position have been linked to improved inhibitory effects on NAPE-PLD activity .

Propiedades

IUPAC Name |

2,6-dichloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYJCMGJLNVOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452600 | |

| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26830-94-4 | |

| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2,6-dichloropyrimidine-4-carbonyl chloride in the context of the research paper?

A1: The research paper highlights the use of this compound as a key starting material in the synthesis of 4-acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) and 4-acyl-6-aryl-2-oxo-2,3-dihydropyrimidines []. Specifically, the compound undergoes a Friedel-Crafts reaction, acting as an electrophile, allowing for the introduction of an acyl group at the 4-position of the pyrimidine ring. This reaction is crucial for constructing the desired pyrimidine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.